Indoline-3-carbonitrile hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

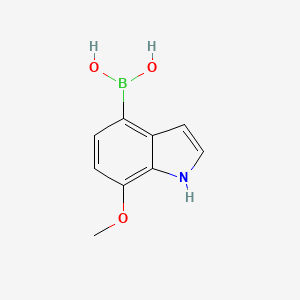

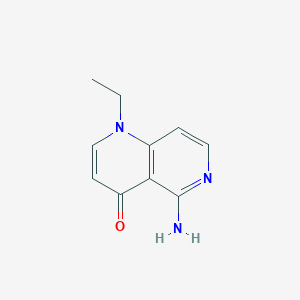

Indolin-3-carbonitrilhydrochlorid ist eine chemische Verbindung, die zur Indol-Familie gehört, einer bedeutenden Klasse heterocyclischer Verbindungen. Indole sind bekannt für ihr Vorkommen in verschiedenen Naturprodukten und Pharmazeutika und weisen eine breite Palette biologischer Aktivitäten auf.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Indolin-3-carbonitrilhydrochlorid beinhaltet typischerweise die Reaktion von Indolin mit Cyanogenbromid in Gegenwart einer Base. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Das allgemeine Reaktionsschema ist wie folgt:

- Indolin + Cyanogenbromid → Indolin-3-carbonitril

- Indolin-3-carbonitril + Salzsäure → Indolin-3-carbonitrilhydrochlorid

Die Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Reaktionszeit, werden optimiert, um hohe Ausbeuten und Reinheit des Endprodukts zu erzielen.

Industrielle Produktionsverfahren: In industriellen Umgebungen kann die Produktion von Indolin-3-carbonitrilhydrochlorid eine großtechnische Synthese unter Verwendung von kontinuierlichen Strömungsreaktoren beinhalten. Diese Methode ermöglicht eine bessere Kontrolle der Reaktionsparameter und Skalierbarkeit. Der Einsatz von automatisierten Systemen und fortschrittlichen Analysemethoden gewährleistet eine gleichbleibende Qualität und Effizienz im Produktionsprozess.

Chemische Reaktionsanalyse

Arten von Reaktionen: Indolin-3-carbonitrilhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

- Oxidation : Die Verbindung kann zu Indolin-3-carbonsäurederivaten oxidiert werden.

- Reduktion : Reduktionsreaktionen können die Nitrilgruppe in primäre Amine umwandeln.

- Substitution : Die Nitrilgruppe kann durch andere funktionelle Gruppen wie Halogene oder Alkylgruppen substituiert werden.

- Oxidation : Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

- Reduktion : Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Katalysators werden verwendet.

- Substitution : Reagenzien wie Halogene (Chlor, Brom) oder Alkylhalogenide werden unter geeigneten Bedingungen eingesetzt.

- Oxidation : Indolin-3-carbonsäurederivate.

- Reduktion : Indolin-3-amin-Derivate.

- Substitution : Verschiedene substituierte Indolin-3-carbonitril-Derivate.

Analyse Chemischer Reaktionen

Types of Reactions: Indoline-3-carbonitrile hydrochloride undergoes various chemical reactions, including:

- Oxidation : The compound can be oxidized to form indoline-3-carboxylic acid derivatives.

- Reduction : Reduction reactions can convert the nitrile group to primary amines.

- Substitution : The nitrile group can be substituted with other functional groups, such as halogens or alkyl groups.

- Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction : Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

- Substitution : Reagents like halogens (chlorine, bromine) or alkyl halides are employed under appropriate conditions.

- Oxidation : Indoline-3-carboxylic acid derivatives.

- Reduction : Indoline-3-amine derivatives.

- Substitution : Various substituted indoline-3-carbonitrile derivatives.

Wissenschaftliche Forschungsanwendungen

Indolin-3-carbonitrilhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

- Chemie : Wird als Baustein für die Synthese komplexer organischer Moleküle und heterocyclischer Verbindungen verwendet.

- Biologie : Wird auf sein Potenzial als bioaktives Molekül mit antimikrobiellen, krebshemmenden und entzündungshemmenden Eigenschaften untersucht.

- Medizin : Wird auf seine potenziellen therapeutischen Anwendungen in der Arzneimittelentwicklung untersucht.

- Industrie : Wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von Indolin-3-carbonitrilhydrochlorid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann es die Aktivität bestimmter Enzyme hemmen, die an der Proliferation von Krebszellen beteiligt sind, und so krebshemmende Eigenschaften zeigen. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of indoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Indol-3-carbaldehyd

- Indol-3-essigsäure

- Indol-3-buttersäure

Vergleich: Indolin-3-carbonitrilhydrochlorid ist durch seine Nitrilgruppe einzigartig, die im Vergleich zu anderen Indol-Derivaten eine ausgeprägte chemische Reaktivität und biologische Aktivität verleiht. Während Indol-3-carbaldehyd und Indol-3-essigsäure hauptsächlich für ihre Rolle in der Pflanzenbiologie und Wachstumsregulation bekannt sind, ist Indolin-3-carbonitrilhydrochlorid in seinen Anwendungen in Chemie, Biologie und Medizin vielseitiger.

Eigenschaften

Molekularformel |

C9H9ClN2 |

|---|---|

Molekulargewicht |

180.63 g/mol |

IUPAC-Name |

2,3-dihydro-1H-indole-3-carbonitrile;hydrochloride |

InChI |

InChI=1S/C9H8N2.ClH/c10-5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,7,11H,6H2;1H |

InChI-Schlüssel |

RCYOWAHEJDGKBV-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(C2=CC=CC=C2N1)C#N.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-Methyl-1-benzothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B11908491.png)

![6,9-Dioxaspiro[4.5]decane-10-carboxylic acid](/img/structure/B11908520.png)

![3-chloro-4-methoxy-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11908532.png)

![7-Chloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11908541.png)

![2-Oxo-1-oxaspiro[3.5]nonane-3-carboxylic acid](/img/structure/B11908546.png)